![molecular formula C22H23N5O5S B11172338 1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11172338.png)
1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan-2-Carbonyl Intermediate: This step involves the reaction of furan with a carbonylating agent under controlled conditions.
Synthesis of the Piperidine-4-Carboxamide: This intermediate is synthesized through the reaction of piperidine with a carboxylating agent.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the piperidine-4-carboxamide in the presence of a suitable catalyst and under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-ONE: Similar structure but with a ketone group instead of a carboxamide group.
1-(THIOPHEN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N5O5S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H23N5O5S/c1-15-8-11-23-22(24-15)26-33(30,31)18-6-4-17(5-7-18)25-20(28)16-9-12-27(13-10-16)21(29)19-3-2-14-32-19/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,25,28)(H,23,24,26) |
InChI Key |
QSQSKUBOLURQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


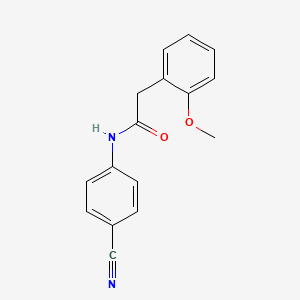
![N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11172271.png)
![4-[(4-Methylbenzyl)carbamoyl]phenyl acetate](/img/structure/B11172276.png)
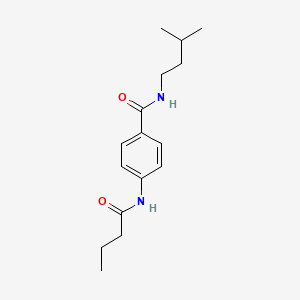

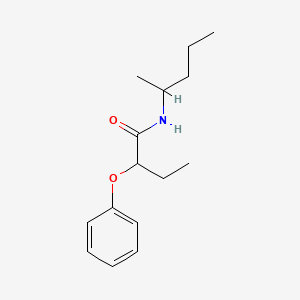
![4-Acetylamino-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B11172290.png)
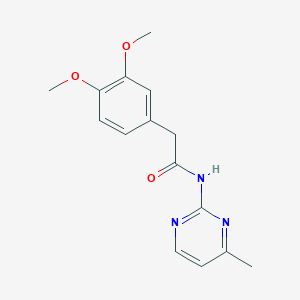
![2-[(2-methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide](/img/structure/B11172311.png)
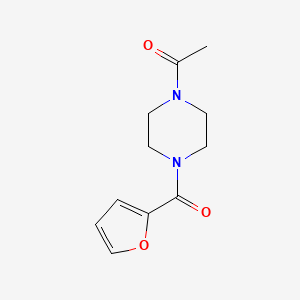
![2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11172317.png)

![2-[(2-methoxyethyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11172326.png)

